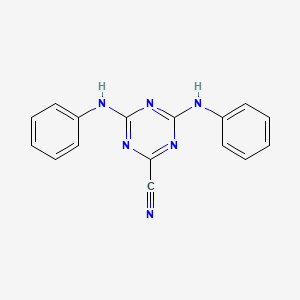![molecular formula C6H13NO8S B13830357 [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)
[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nojirimycin-1-Sulfonic Acid is a synthetic compound derived from nojirimycin, a natural product known for its anti-inflammatory properties . This compound is recognized for its role as an inhibitor of glycosylation, making it a valuable tool in biochemical research . The molecular formula of Nojirimycin-1-Sulfonic Acid is C6H13NO8S, and it has a molecular weight of 259.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nojirimycin-1-Sulfonic Acid can be synthesized through the modification of nojirimycinThis modification enhances the compound’s solubility in water and increases its activity .
Industrial Production Methods: Industrial production of Nojirimycin-1-Sulfonic Acid typically involves large-scale synthesis using similar methods as those employed in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Nojirimycin-1-Sulfonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid group under appropriate conditions.
Major Products:
Aplicaciones Científicas De Investigación
Nojirimycin-1-Sulfonic Acid has a wide range of applications in scientific research:
Mecanismo De Acción
Nojirimycin-1-Sulfonic Acid exerts its effects by binding to the active site of glycosyltransferase enzymes. This binding prevents the transfer of sugar molecules from donor substrates to acceptor substrates, thereby inhibiting the synthesis of complex carbohydrates, oligosaccharides, and polysaccharides . The compound’s sulfonate group enhances its solubility and activity, making it a potent inhibitor .
Comparación Con Compuestos Similares
Nojirimycin: The parent compound, known for its anti-inflammatory properties.
1-Deoxynojirimycin: Another derivative with significant biological activity, particularly as an α-glucosidase inhibitor.
N-Butyl-Deoxynojirimycin: A modified version with enhanced properties for specific applications.
Uniqueness: Nojirimycin-1-Sulfonic Acid stands out due to its enhanced solubility and activity, making it more effective in inhibiting glycosylation compared to its parent compound and other derivatives . This unique property makes it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H13NO8S |
|---|---|
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H13NO8S/c8-1-2-3(9)4(10)5(11)6(7-2)15-16(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6?/m1/s1 |
Clave InChI |
VAJSTDNTPYUYRB-GASJEMHNSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(N1)OS(=O)(=O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(N1)OS(=O)(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


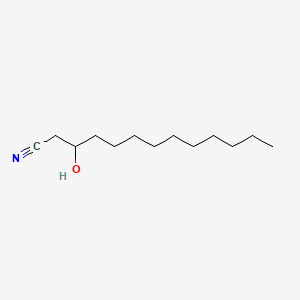
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)

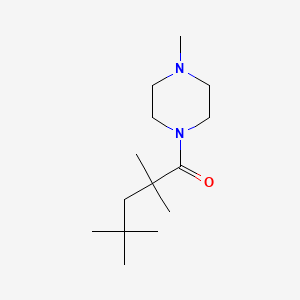
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
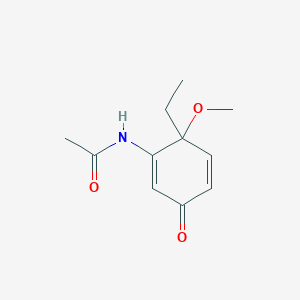
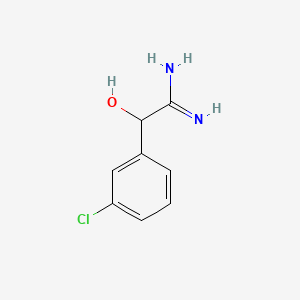
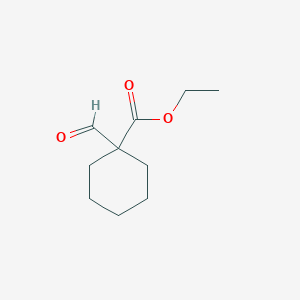
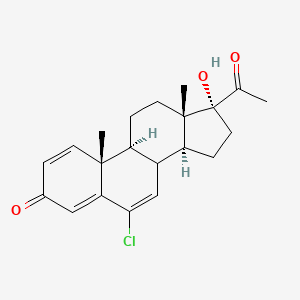

![3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)
